molecular formula C19H16N4O2 B13376554 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol

4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol

Cat. No.: B13376554
M. Wt: 332.4 g/mol
InChI Key: YNJOAYIJSUJEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol is a high-purity chemical compound intended for research applications. It belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which are nitrogen-containing bridgehead heterocycles recognized for their significant potential in pharmaceutical research . While specific data on this exact molecule may be limited, its core structure is closely related to other documented compounds within this class that exhibit a range of biological activities. Imidazo[1,2-a]pyrimidine scaffolds are frequently investigated for their anticancer properties. Related derivatives have demonstrated potent activity as inhibitors of key kinases, such as c-KIT, and have shown efficacy against imatinib-resistant tumor cells, positioning them as promising candidates for developing new anticancer therapies, particularly for conditions like gastrointestinal stromal tumors . The structural features of this compound—including the imidazo[1,2-a]pyrimidine core, a toluidino substituent, and a benzenediol (catechol) group—suggest potential for a multifaceted mechanism of action. The catechol moiety, in particular, may contribute to interactions with various enzyme active sites. Beyond oncology, compounds in this chemical family are known to be explored for other pharmacological effects, including antimicrobial and anti-inflammatory activities . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to conduct their own thorough characterization and biological testing to confirm its properties and applicability for their specific studies.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-[3-(2-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]benzene-1,2-diol

InChI

InChI=1S/C19H16N4O2/c1-12-5-2-3-6-14(12)21-18-17(13-7-8-15(24)16(25)11-13)22-19-20-9-4-10-23(18)19/h2-11,21,24-25H,1H3

InChI Key

YNJOAYIJSUJEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • 2-Toluidino group: A methyl-substituted aniline that may enhance lipophilicity and modulate electron density.
  • 1,2-Benzenediol (catechol) : A redox-active group prone to oxidation, which could impact stability and bioavailability .

Structural Analogues of Imidazo[1,2-a]pyrimidine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Properties/Activities Source
Target Compound : 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol 3-(2-Toluidino), 4-(1,2-benzenediol) ~350.35 (estimated) Hypothesized redox activity; potential CNS targeting due to catechol and toluidino groups N/A
Ethyl 7-ethyl-5-methoxyimidazo[1,2-a]quinoline-2-carboxylate Ester at position 2 314.34 IC50 = 150 nM in benzodiazepine receptor binding (anxiolytic activity)
N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine 4-Methoxyphenyl amine ~279.31 Melting point: 175–176°C; reduced solubility due to methoxy group
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate tert-Butylamino at position 3, ester at position 2 324.39 Enhanced stability; ester group improves synthetic versatility
2-(4-Methylsulfinylphenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyrimidine Sulfinylphenyl, morpholinomethyl ~397.48 Polar sulfoxide and morpholine groups enhance aqueous solubility

Pharmacological and Physicochemical Comparisons

A. Bioactivity and Target Engagement
  • Anxiolytic Derivatives: Ethyl 7-ethyl-5-methoxyimidazo[1,2-a]quinoline-2-carboxylate () demonstrates nanomolar affinity for benzodiazepine receptors (IC50 = 150 nM), suggesting the imidazo[1,2-a]pyrimidine core is critical for CNS targeting. The target compound’s catechol group may introduce antioxidant properties but could reduce blood-brain barrier penetration compared to ester derivatives .
  • Antioxidant Potential: Catechol-containing compounds (e.g., 1,2-benzenediol derivatives) are known for radical scavenging, but their instability under oxidative conditions may limit therapeutic utility .
C. Solubility and Stability
  • However, oxidation to quinones could reduce stability .
  • Morpholinomethyl Derivatives: Compounds like 2-(4-methylsulfinylphenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyrimidine () exhibit balanced solubility and stability due to sulfoxide and morpholine groups .

Biological Activity

4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines an imidazo[1,2-a]pyrimidine moiety with a 1,2-benzenediol unit. The incorporation of the toluidine group is particularly noteworthy as it may enhance the compound's reactivity and interactions with various biological targets.

Structural Characteristics

The compound can be characterized by the following structural features:

Feature Description
Imidazo[1,2-a]pyrimidine moiety Central component linked to various biological activities.
1,2-Benzenediol unit May enhance solubility and bioavailability.
Toluidine group Potentially increases reactivity and target interactions.

Biological Activity Profile

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with analogous structures have shown promising antitumor effects, particularly against cell lines with high expression of epidermal growth factor receptor (EGFR). For instance, derivatives have been tested on HeLa cells, revealing substantial anti-proliferative effects while showing minimal toxicity to normal cell lines like HL7702 and HUVEC .
  • Inhibition of Kinase Activity : Similar imidazo[1,2-a]pyrimidine derivatives have been identified as potential EGFR inhibitors. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly influence kinase inhibitory activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound:

  • Antitumor Studies : A study demonstrated that certain imidazo[1,2-a]pyrimidine derivatives exhibited significant inhibition of tumor cell proliferation. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .
  • Kinase Inhibition : Research into benzo[4,5]imidazo[2,1-b]thiazole derivatives revealed their potential as EGFR inhibitors. The SAR analysis highlighted the importance of specific functional groups in enhancing inhibitory activity against EGFR .
  • Comparative Analysis : A comparative study of various imidazo-based compounds showed that those with hydroxyl or amino substitutions exhibited enhanced solubility and bioactivity compared to their unsubstituted counterparts .

Q & A

Basic: What are the established synthetic routes for 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol?

Methodological Answer:
The compound is synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). For example, cyclocondensation of 2-aminoimidazole derivatives with 4-hydroxy-6-methylpyran-2-one precursors can yield imidazo[1,2-a]pyrimidine cores, followed by functionalization with toluidino and benzenediol groups . Key steps include optimizing solvent systems (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic acid/base conditions. Yield improvements often involve recrystallization or column chromatography for purification .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:
Structural validation employs spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., toluidino vs. benzenediol groups) .
  • IR Spectroscopy: Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) .
  • X-ray Diffraction: Resolves bond lengths and angles, particularly for the imidazo[1,2-a]pyrimidine core and substituent orientations .
  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula accuracy .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts or IR peaks) require:

  • Comparative Analysis: Benchmarking against structurally similar compounds (e.g., imidazo[1,2-a]pyridine analogs) to identify environmental effects .
  • Computational Modeling: DFT calculations predict vibrational frequencies or chemical shifts, cross-referenced with experimental data .
  • Dynamic NMR Studies: Assess conformational flexibility or tautomerism in solution (e.g., hydroxyl proton exchange rates) .

Advanced: What strategies optimize reaction yield and purity in multistep syntheses?

Methodological Answer:

  • Stepwise Monitoring: Use TLC or HPLC to track intermediate formation (e.g., imidazo[1,2-a]pyrimidine core vs. final product) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation .
  • Catalyst Screening: Evaluate bases (e.g., K₂CO₃) or acids (p-TsOH) to accelerate cyclocondensation .
  • Byproduct Mitigation: Chelating agents (e.g., EDTA) reduce metal impurities in heterocyclic reactions .

Basic: What pharmacological activities are associated with this compound’s structural class?

Methodological Answer:
Imidazo[1,2-a]pyrimidines exhibit anxiolytic, cardiovascular, and neuroleptic activities. In vitro assays (e.g., receptor-binding studies) are used to screen for:

  • Enzyme Inhibition: Measure IC₅₀ values via fluorogenic substrates (e.g., kinase assays) .
  • Cellular Uptake: Fluorescent tagging (e.g., nitrobenzoxadiazole derivatives) tracks intracellular localization .
  • SAR Studies: Modify substituents (e.g., toluidino vs. fluorophenyl groups) to correlate structure with activity .

Advanced: How do researchers design SAR studies for imidazo[1,2-a]pyrimidine derivatives?

Methodological Answer:

  • Core Modifications: Introduce halogens (Cl/F) or electron-withdrawing groups to alter π-π stacking with target proteins .
  • Side-Chain Variations: Replace benzenediol with bioisosteres (e.g., catechol ethers) to improve metabolic stability .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to predict activity based on electrostatic/hydrophobic field alignments .
  • In Vivo Validation: Prioritize compounds with <100 nM potency in vitro for pharmacokinetic studies (e.g., murine models) .

Advanced: What mechanistic insights explain the compound’s reactivity in multicomponent reactions?

Methodological Answer:
Key mechanisms include:

  • Nucleophilic Attack: The 2-aminoimidazole’s NH₂ group attacks electrophilic carbonyl carbons in diketones, forming the pyrimidine ring .
  • Tautomerization: Keto-enol equilibria in β-ketoesters influence regioselectivity during cyclization .
  • Acid/Base Catalysis: Protic acids (e.g., H₂SO₄) protonate carbonyls, enhancing electrophilicity, while bases deprotonate intermediates to drive cyclization .

Basic: How are impurities identified and quantified during synthesis?

Methodological Answer:

  • HPLC-MS: Detects byproducts (e.g., unreacted precursors or dimerized species) via retention time and m/z ratios .
  • Elemental Analysis: Confirms stoichiometric purity (C, H, N percentages) .
  • Limit Tests: Use colorimetric assays (e.g., Fe³⁺ for phenolic impurities) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Software like SwissADME calculates LogP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD): Simulates binding stability with targets (e.g., GABAA receptors for anxiolytic activity) .
  • Docking Studies: AutoDock Vina evaluates binding poses in protein active sites (e.g., kinase domains) .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC .
  • Buffer Compatibility: Test solubility and stability in PBS (pH 7.4) vs. gastric fluid (pH 1.2) for oral administration protocols .
  • Lyophilization: Assess freeze-drying viability for long-term storage without hydroxyl group oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.